5'-O-DMT-N2-isobutyryl-2'-O-propargylguanosine

Oligonucleotide Synthesis Click Chemistry Nucleoside Derivatization

Researchers require protected guanosine phosphoramidite precursors with orthogonal click handles for site-specific oligonucleotide functionalization. Non-alkyne analogs (2'-O-methyl/MOE) cannot support CuAAC conjugation. This compound provides: - **2'-O-propargyl** for click chemistry with azides (fluorophores, biotin, GalNAc). - **N2-isobutyryl protection** optimized for guanosine coupling efficiency. - **Validated use**: siRNA labeling (ΔTm ≤1°C), dual-modified therapeutics (Zewge 2018), and biotinylated c-di-GMP probes (Beaucage 2013). - **Precursor** to 3'-phosphoramidite for automated DNA/RNA synthesizers. Available for immediate R&D supply.

Molecular Formula C38H39N5O8
Molecular Weight 693.7 g/mol
Cat. No. B15585520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-O-DMT-N2-isobutyryl-2'-O-propargylguanosine
Molecular FormulaC38H39N5O8
Molecular Weight693.7 g/mol
Structural Identifiers
InChIInChI=1S/C38H39N5O8/c1-6-20-49-32-31(44)29(51-36(32)43-22-39-30-33(43)40-37(42-35(30)46)41-34(45)23(2)3)21-50-38(24-10-8-7-9-11-24,25-12-16-27(47-4)17-13-25)26-14-18-28(48-5)19-15-26/h1,7-19,22-23,29,31-32,36,44H,20-21H2,2-5H3,(H2,40,41,42,45,46)
InChIKeyZTBYTNLGRCUAEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-O-DMT-N2-isobutyryl-2'-O-propargylguanosine Overview


5'-O-DMT-N2-isobutyryl-2'-O-propargylguanosine (CAS 171486-53-6) is a modified guanosine derivative that belongs to the class of 2'-O-propargyl nucleosides. It features a 5'-O-(4,4'-dimethoxytrityl) (DMT) protecting group, an N2-isobutyryl (iBu) protected guanine base, and a 2'-O-propargyl (alkyne) moiety on the ribose sugar. This compound serves as a versatile intermediate for the synthesis of modified oligonucleotides and is particularly valued for its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") for bioconjugation, labeling, and the construction of complex nucleic acid architectures [1] [2].

WorkflowSolid-phase oligonucleotide synthesis precursor
Key feature2′-O-propargyl handle for CuAAC click conjugation
Selection logicRequires N2-isobutyryl protection compatible with standard cycles

Irreplaceability of This Propargylguanosine Building Block


The unique combination of a 5'-DMT group for solid-phase synthesis, an N2-isobutyryl protecting group to prevent base-pairing interference, and a 2'-O-propargyl handle for bioorthogonal conjugation distinguishes this compound from other 2'-O-modified guanosines (e.g., 2'-O-methyl, 2'-O-TBDMS, or 2'-O-propargyl without base protection). Substitution with a non-propargylated analog would forfeit the click chemistry functionality, a critical requirement for applications requiring site-specific labeling or cross-linking [1]. Conversely, replacing it with a less protected propargyl derivative (e.g., lacking the N2-iBu group) would risk undesired side reactions and compromise oligonucleotide fidelity during automated synthesis [2] [3].

2′-O-Me / MOELack terminal alkyne; cannot support click bioconjugation workflows, removing the core functional purpose of the propargyl handle.
Non-isobutyryl GDiffering base-labile protecting group kinetics may shift coupling efficiency during solid-phase synthesis compared to the optimized N2-isobutyryl form.
Racemic / unprotectedAbsence of 5′-O-DMT or N2-isobutyryl groups compromises compatibility with standard phosphoramidite cycles and may alter regioselective reactivity.

Quantitative Differentiation Evidence


Click-Reactive Alkyne Handle for Bioconjugation

The 5'-O-DMT-N2-isobutyryl-2'-O-propargylguanosine building block demonstrates high synthetic utility, as evidenced by its efficient conversion to a 3'-O-levulinyl ester derivative. This transformation proceeds with a yield of 91% [1]. In contrast, the analogous reaction using the standard 2'-O-TBDMS-protected guanosine (N2-isobutyryl-5'-O-DMT-2'-O-TBDMS-guanosine) under comparable conditions is reported to be less efficient, primarily due to the steric bulk and different reactivity profile of the silyl protecting group, which often necessitates harsher or more specialized deprotection steps [2]. The 91% yield represents a quantifiable advantage for downstream processing in the synthesis of propargylated cyclic dinucleotides and other conjugates.

Click reactivity
Head-to-head
CuAAC-competent vs. absent in 2′-OMe/MOE
Binary functional gap: propargyl enables solid-support click with Atto 590 azide (ΔTm ≈ 1 °C after labeling).
Defines click-conjugation workflow fit; non-alkyne analogs cannot participate.
Cu(I) catalyst, azide-modified cargo required.
Oligonucleotide Synthesis Click Chemistry Nucleoside Derivatization

RNA Duplex Thermal Stability

A propargyl-containing guanosine phosphoramidite, derived from 5'-O-DMT-N2-isobutyryl-2'-O-propargylguanosine, was incorporated into siRNA and subjected to click ligation with an azido fluorophore. Crucially, the resulting modification did not affect the duplex stability of the siRNA [1]. This outcome is in contrast to many other labeling strategies, such as direct attachment of bulky fluorophores to nucleobases or the 2'-position with other linkers, which frequently result in a quantifiable decrease in melting temperature (Tm) due to steric clashes or disruption of base stacking [2]. The ability to conjugate without penalty to duplex integrity is a specific, quantifiable benefit (no change in Tm vs. a common 2-5 °C destabilization for other labels).

Duplex stability
Head-to-head
2′-O-propargyl-U: ΔTm +0.41 to +0.84 °C vs. unmodified
2′-O-MOE-U ΔTm +0.88 to +1.15 °C (slightly higher). Propargyl equivalent to 2′-O-allyl within error.
Supports duplex stabilization screening; affinity slightly below 2′-O-MOE.
100 mM Na⁺, pH 7, 260 nm; SD ≤±0.5 °C (Egli 2005).
siRNA Therapeutics RNA Labeling Biophysical Characterization

Nuclease Resistance Profile

The patented synthesis of 5'-O-DMT-2'-O-propargyl-N-protected nucleosides, including the guanosine analog, employs a regioselective 2'-O-alkylation procedure using propargyl bromide, dibutyl tin oxide, and a phase-transfer catalyst [1]. This method consistently yields a favorable ratio of the desired 2'-O-isomer over the undesired 3'-O-isomer [1]. In contrast, non-regioselective alkylation of unprotected nucleosides typically results in a mixture of 2'- and 3'-O-alkylated products, requiring difficult and yield-reducing chromatographic separations [2]. The high isomeric purity directly translates to higher overall yields of the final phosphoramidite, which is crucial for the cost-effective production of high-quality oligonucleotide therapeutics.

Nuclease resistance
Head-to-head
t₁/₂ ≈ 0.3 h (SVPD)
~22-fold lower stability vs. 2′-O-propyl (t₁/₂ ≈ 6.5 h). Least stable among ten 2′-O-modifications tested.
Indicates transient probe suitability; nuclease resistance is lower than 2′-O-MOE/methyl.
Snake venom phosphodiesterase assay; fully modified oligos.
Nucleoside Synthesis Process Chemistry Phosphoramidite Manufacturing

High-Yield Synthetic Conversion Efficiency

Oligoribonucleotides fully substituted with 2'-O-propargyl modifications, synthesized from the corresponding 5'-O-DMT-2'-O-propargyl-N-protected phosphoramidites, exhibit a measurable increase in melting temperature (Tm) when hybridized to complementary RNA, compared to the corresponding unmodified RNA homoduplex [1]. While exact Tm values are sequence-dependent, this represents a class-level advantage over natural RNA, which is inherently less stable and more susceptible to nuclease degradation. This enhancement is comparable to, and in some cases synergistic with, the stability imparted by other 2'-O-alkyl modifications, but the propargyl group uniquely adds a reactive handle for further functionalization.

Synthesis efficiency
Cross-study
91% isolated yield
3′-O-levulinyl ester formation, reproduced in two independent reports (2010, 2013).
High-yield intermediate step supports cost-per-use and downstream coupling efficiency.
Levulinic anhydride, anhydrous pyridine; silica gel chromatography.
Antisense Oligonucleotides RNA Therapeutics Duplex Stability

High-Value Application Scenarios


Fluorescent siRNA Probes for Intracellular Imaging

The compound is ideally suited as a precursor for synthesizing phosphoramidites used to incorporate a 2'-O-propargylguanosine modification into RNA oligonucleotides. As demonstrated by the Seidu-Larry study, this modification enables post-synthetic CuAAC conjugation with azide-bearing fluorophores, biotin, or other probes without perturbing the siRNA's duplex stability or RNAi activity [1]. This is critical for developing functional siRNAs that require tracking, purification, or targeted delivery while maintaining full biological potency. Procurement of this building block is essential for labs engaged in high-precision RNA labeling for mechanistic and therapeutic studies.

GalNAc-Conjugated Therapeutic siRNAs via Dual-Conjugation

The FDA protocol by Grajkowski et al. specifically utilizes 5'-O-DMT-N2-isobutyryl-2'-O-propargylguanosine as the key starting material for the synthesis of propargylated c-di-GMP analogs [2]. The 91% yield in the initial levulinylation step and subsequent efficient coupling to form the cyclic dinucleotide underscore its value in generating modified second messengers. These propargylated c-di-GMP conjugates, after click conjugation to biotin or other probes, are vital tools for investigating STING pathway activation and for developing novel immunotherapies. Reliable access to this building block is non-negotiable for the scalable production of these research tools and potential therapeutics.

Propargylated c-di-GMP Analogs for STING Pathway Studies

The 2'-O-propargyl group serves as a specific, orthogonal attachment point for copper-catalyzed or strain-promoted click reactions, enabling the site-selective cross-linking of DNA or RNA strands. The high regioselectivity of its patented synthesis ensures that the resulting phosphoramidite is of sufficient purity for high-fidelity solid-phase synthesis of long, modified oligonucleotides [3]. This makes the compound a preferred choice for researchers building DNA/RNA origami, aptamers, or other higher-order structures that require precise spatial control over functionalization. Its use circumvents the stability penalties often associated with other functionalization chemistries.

Photoaffinity and Chemical Biology Probe Synthesis

As a guanosine analog, 5'-O-DMT-N2-isobutyryl-2'-O-propargylguanosine and its deprotected derivatives have been noted for their potential immunostimulatory activity through Toll-like receptor 7 (TLR7) activation, leading to the induction of type I interferons . While this is a class-level property, the specific structural features (N2-isobutyryl protection and 2'-O-propargyl modification) may influence its pharmacokinetic profile and binding affinity compared to other guanosine analogs. This positions the compound as a valuable intermediate for medicinal chemistry programs aimed at optimizing next-generation antiviral agents or vaccine adjuvants. Researchers exploring structure-activity relationships (SAR) around the TLR7/8 axis will find this protected nucleoside a convenient starting point for diversification.

Application
Selection Property
Validation Focus
Fluorescent siRNA probe development
Sugar-edge click-labeling without Watson-Crick interference
Duplex Tm and RNAi activity after fluorophore conjugation
GalNAc-conjugated siRNA research
Orthogonal amidation + CuAAC compatibility
Dual-conjugate architecture and ligand-receptor engagement in hepatocyte models
Propargylated c-di-GMP probe synthesis
91% levulinyl ester intermediate yield
Cyclization and click biotinylation efficiency for STING pathway pull-down assays
Photoaffinity probe precursor
Deprotection/re-protection to N2-acetyl form
Click-mediated biotin attachment for target-ID experiments

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5'-O-DMT-N2-isobutyryl-2'-O-propargylguanosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.